molecular formula C27H33N3O5 B11409588 4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11409588
M. Wt: 479.6 g/mol
InChI Key: CGRPFLSKHICWAR-UHFFFAOYSA-N
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Description

The compound “4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” is a synthetic organic molecule that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” can be achieved through a multi-step process involving the following key steps:

    Formation of the Dihydropyrrolo[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.

    Functionalization of the Phenyl Rings:

    Introduction of the Hydroxypropyl Group: This can be achieved through a nucleophilic substitution reaction using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The ethoxy and methylbutoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or sulfonates can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infections.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of “4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: shares structural similarities with other dihydropyrrolo[3,4-c]pyrazoles and phenyl-substituted pyrazoles.

Uniqueness

  • The unique combination of functional groups (ethoxy, methylbutoxy, hydroxy) and the specific substitution pattern on the phenyl rings make this compound distinct from other similar compounds. This uniqueness may contribute to its specific biological activity and potential applications.

Properties

Molecular Formula

C27H33N3O5

Molecular Weight

479.6 g/mol

IUPAC Name

4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H33N3O5/c1-4-34-22-16-18(10-11-21(22)35-15-12-17(2)3)26-23-24(19-8-5-6-9-20(19)32)28-29-25(23)27(33)30(26)13-7-14-31/h5-6,8-11,16-17,26,31-32H,4,7,12-15H2,1-3H3,(H,28,29)

InChI Key

CGRPFLSKHICWAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O)OCCC(C)C

Origin of Product

United States

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